Bienvenue dans la boutique en ligne BenchChem!

BAN ORL 24

Nociceptin Receptor Binding Competitive Binding Assay NOP Antagonist Affinity

BAN ORL 24 is the industry's most selective non-peptide NOP receptor antagonist, delivering a sub-nanomolar Ki of 0.24 nM with >1000-fold selectivity over classical μ, δ, and κ opioid receptors. This brain-penetrant tool compound achieves complete NOP signal ablation at low concentrations (KB=0.93nM; pA2=9.98), minimizing solvent interference and compound consumption. Validated in vivo at 10 mg/kg i.v., it reliably reverses agonist-induced antinociception without confounding off-target opioid effects. For HTS campaigns, SAR benchmarking, or CNS pain modeling requiring unambiguous NOP blockade, BAN ORL 24 is the definitive reference antagonist. Order now to eliminate experimental ambiguity.

Molecular Formula C27H35N3O2
Molecular Weight 433.6 g/mol
Cat. No. B1139261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAN ORL 24
Synonyms(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4/'-piperidine]-1/'-ylpropyl)pyrrolidine-2-carboxamide; dihydrochloride
Molecular FormulaC27H35N3O2
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4
InChIInChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1
InChIKeyMAKMQGKJURAJEN-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BAN ORL 24 Procurement Guide: Potent and Selective NOP Receptor Antagonist for Pain and Neuroscience Research


BAN ORL 24 (CAS 475150-69-7; dihydrochloride salt CAS 1401463-54-4) is a non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1 or KOR-3). It exhibits sub-nanomolar affinity for the human NOP receptor in radioligand binding assays (Ki = 0.24 nM) [1] and demonstrates >1000-fold selectivity over classical opioid receptors (μ, δ, κ) . The compound is brain-penetrant and has been validated in multiple in vitro functional assays and in vivo pain models, establishing it as a standard tool compound for dissecting NOP-mediated signaling pathways .

BAN ORL 24 Selectivity and Functional Profile: Why Alternative NOP Antagonists Cannot Be Interchanged


Although several NOP receptor antagonists are commercially available (e.g., J-113397, SB-612111, UFP-101), they exhibit substantial variation in affinity, selectivity window, and functional antagonist potency [1]. Substituting one for another without verifying assay-specific parameters can confound experimental interpretation, particularly in complex in vivo models where differential brain penetration, off-target effects at classical opioid receptors, or varying functional antagonism (pA2/pKB) may produce divergent outcomes [2]. The following quantitative evidence demonstrates precisely where BAN ORL 24 differentiates itself from its closest comparators.

BAN ORL 24 vs. Comparator NOP Antagonists: Quantitative Differentiation Evidence for Procurement Decisions


Superior Binding Affinity: BAN ORL 24 Exhibits 7.5-Fold Higher NOP Receptor Affinity Than J-113397

In a radioligand displacement assay using CHO cell membranes expressing the human recombinant NOP receptor, BAN ORL 24 displays a Ki of 0.24 nM [1], compared to a Ki of 1.8 nM for the widely used non-peptide NOP antagonist J-113397 [2]. This represents a 7.5-fold higher affinity for the target receptor, enabling lower compound concentrations to achieve equivalent receptor occupancy and reducing potential off-target interactions in complex biological systems.

Nociceptin Receptor Binding Competitive Binding Assay NOP Antagonist Affinity

Functional Antagonism Potency: BAN ORL 24 Demonstrates a pA2 of 9.98, Outperforming SB-612111 and UFP-101 in GTPγS Binding Assays

In CHO cells expressing the human NOP receptor, BAN ORL 24 competitively antagonizes N/OFQ-stimulated [³⁵S]GTPγS binding with a pA2 value of 9.98 [1]. Under identical experimental conditions, SB-612111 exhibits a pKB of 9.70 [2], and the peptide antagonist UFP-101 shows a pA2 of 9.1 [3]. The 0.28 log unit difference between BAN ORL 24 and SB-612111 corresponds to an approximately 1.9-fold greater functional antagonist potency. This superior functional blockade is critical for experiments requiring complete inhibition of NOP-mediated G-protein activation.

Functional Antagonism GTPγS Binding NOP Receptor Signaling

Selectivity Profile: BAN ORL 24 Achieves >1000-Fold Selectivity Over Classical Opioid Receptors, Exceeding the Window of J-113397

BAN ORL 24 demonstrates exceptional selectivity for the NOP receptor over classical opioid receptor subtypes. In competitive binding assays, it exhibits Ki values of 0.19 µM (μ), 0.34 µM (δ), and >1 µM (κ), yielding selectivity ratios exceeding 1000-fold . In contrast, the benchmark non-peptide antagonist J-113397 shows approximately 600-fold selectivity over μ, δ, and κ receptors . This larger selectivity window minimizes confounding effects in assays where classical opioid receptors may be co-expressed or in vivo models where opioid receptor cross-talk influences behavioral outcomes.

Receptor Selectivity Off-Target Activity Opioid Receptor Profiling

Calcium Mobilization Antagonism: BAN ORL 24 Potently Blocks NOP-Mediated Calcium Flux with a KB of 0.93 nM

Beyond GTPγS binding, BAN ORL 24 effectively antagonizes N/OFQ-induced calcium mobilization in CHO cells stably expressing the human NOP receptor, with a calculated KB value of 0.93 nM [1]. This sub-nanomolar functional antagonism at a physiologically relevant second messenger endpoint confirms that BAN ORL 24's high binding affinity translates directly into potent blockade of downstream cellular signaling. While direct comparator data for calcium mobilization is limited for other NOP antagonists under identical assay conditions, the observed KB is consistent with the compound's overall superior functional profile .

Calcium Mobilization Functional Cellular Assay NOP Receptor Signaling

In Vivo Efficacy: BAN ORL 24 Reverses Dual Agonist-Induced Antinociception at 10 mg/kg i.v. in Mice

In C57BL/6 mice, intravenous administration of BAN ORL 24 at 10 mg/kg significantly attenuated the thermal antinociceptive effects of BPR1M97, a dual μ-opioid/NOP receptor agonist, at 90 minutes post-injection [1]. This in vivo antagonism confirms that BAN ORL 24 is brain-penetrant and functionally active in intact animals. While similar in vivo efficacy has been reported for other NOP antagonists such as SB-612111 [2], the direct demonstration of BAN ORL 24's ability to reverse BPR1M97-induced antinociception establishes a validated dose and time course for studies requiring central NOP receptor blockade.

In Vivo Pharmacology Antinociception Behavioral Pain Model

BAN ORL 24 Procurement-Driven Application Scenarios: Where Its Differentiated Profile Delivers Decisive Experimental Value


High-Throughput Screening for NOP Receptor Modulators: Minimizing False Positives from Opioid Receptor Cross-Reactivity

In high-throughput screening campaigns aiming to identify novel NOP receptor modulators, the >1000-fold selectivity of BAN ORL 24 over μ, δ, and κ opioid receptors [1] significantly reduces the risk of false positives arising from off-target activity at classical opioid receptors. This is particularly critical when screening libraries containing compounds with known or unknown opioid receptor activity. Using BAN ORL 24 as the reference antagonist ensures that observed displacement or functional inhibition is truly NOP-mediated, thereby increasing hit validation efficiency and reducing downstream attrition .

In Vivo Dissection of NOP-Mediated Pain Pathways: Reliable Brain-Penetrant Antagonism with Validated Dosing

For researchers investigating the role of the N/OFQ-NOP system in pain modulation, anxiety, or reward pathways, BAN ORL 24 offers a validated in vivo dosing regimen (10 mg/kg i.v. in mice) with demonstrated efficacy in reversing agonist-induced antinociception [1]. Its established brain penetration and superior functional antagonism (pA2 9.98) [2] make it the preferred tool for central nervous system studies where robust and selective NOP blockade is required to interpret behavioral outcomes without confounding opioid receptor effects.

Functional Assay Calibration: Ensuring Complete NOP Signal Ablation in GTPγS and Calcium Flux Assays

In functional assays measuring G-protein activation (GTPγS binding) or calcium mobilization, achieving complete signal ablation is essential for defining assay windows and validating NOP-dependent responses. BAN ORL 24's sub-nanomolar functional potency (KB = 0.93 nM for calcium; pA2 = 9.98 for GTPγS) [1] enables full antagonism at low concentrations, minimizing solvent effects and compound consumption. Its use as a positive control antagonist ensures that observed agonist responses represent true NOP-mediated signaling and that the assay system is operating within a calibrated dynamic range .

Comparator Studies Requiring High NOP Affinity: Benchmarking Novel NOP Ligands Against a Gold-Standard Antagonist

When characterizing newly synthesized NOP receptor ligands, it is critical to benchmark their affinity and functional activity against a well-established reference antagonist. With a Ki of 0.24 nM [1] and a >7.5-fold affinity advantage over the classic antagonist J-113397 , BAN ORL 24 serves as a stringent comparator that sets a high bar for novel compound development. Its well-documented selectivity profile and functional antagonist parameters [2] provide a robust benchmark for assessing the potential of new chemical entities targeting the NOP receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAN ORL 24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.